molecular formula C12H6Cl4 B1595512 2,3,3',5'-Tetrachlorobiphenyl CAS No. 41464-49-7

2,3,3',5'-Tetrachlorobiphenyl

Cat. No.: B1595512
CAS No.: 41464-49-7
M. Wt: 292 g/mol
InChI Key: IOPBNBSKOPJKEG-UHFFFAOYSA-N
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Description

2,3,3',5'-Tetrachlorobiphenyl (CAS 41464-49-7; PCB 58) is a tetrachlorinated biphenyl congener with chlorines substituted at the 2, 3, 3', and 5' positions. Its molecular formula is C₁₂H₆Cl₄, with a molecular weight of 291.98 g/mol . PCB 58 is part of the broader class of polychlorinated biphenyls (PCBs), which are persistent organic pollutants (POPs) historically used in industrial applications. Unlike dioxin-like PCBs, PCB 58 lacks adjacent lateral chlorines (e.g., 3,4,3',4'), which are critical for aryl hydrocarbon receptor (AhR) binding and enzyme induction .

Properties

IUPAC Name

1,2-dichloro-3-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15)12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPBNBSKOPJKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074156
Record name 2,3,3',5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41464-49-7
Record name 2,3,3',5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K9F29DMH0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Pathways

It is known that the compound’s interaction with per1 can disrupt the normal functioning of the circadian clock. This disruption can have downstream effects on various biological processes regulated by the circadian rhythm.

Result of Action

The molecular and cellular effects of 2,3,3’,5’-Tetrachlorobiphenyl’s action primarily involve the disruption of the circadian clock. By inhibiting the expression of PER1, this compound can alter the organism’s biological rhythms, potentially leading to various health effects.

Biochemical Analysis

Biochemical Properties

2,3,3’,5’-Tetrachlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1.

Cellular Effects

The effects of 2,3,3’,5’-Tetrachlorobiphenyl on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of 2,3,3’,5’-Tetrachlorobiphenyl change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 2,3,3’,5’-Tetrachlorobiphenyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Subcellular Localization

The subcellular localization of 2,3,3’,5’-Tetrachlorobiphenyl and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

2,3,3',5'-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs), which are synthetic organic chemicals known for their environmental persistence and potential adverse health effects. This article delves into the biological activity of this compound, examining its interactions with biological systems, toxicity, and implications for human health and ecosystems.

Chemical Structure and Properties

This compound features a biphenyl backbone with chlorine atoms substituted at the 2, 3, 3', and 5' positions. This specific substitution pattern influences its chemical reactivity and biological interactions.

PropertyDescription
Molecular FormulaC12H6Cl4
Molecular Weight315.00 g/mol
Chlorine Substitution2, 3, 3', 5'
StabilityHigh; resistant to environmental degradation

Endocrine Disruption

Research indicates that this compound interacts with various enzymes and receptors involved in hormonal regulation. Notably, it has been shown to affect estrogen sulfotransferase activity, suggesting potential endocrine-disrupting effects that could alter hormone levels and lead to reproductive health issues.

Toxicological Studies

Toxicological assessments have demonstrated that exposure to this compound can lead to various adverse effects:

  • Neurotoxicity : Studies indicate that exposure during critical developmental windows can result in neurobehavioral deficits. For example, perinatal exposure in rodent models has shown alterations in dopaminergic signaling pathways .
  • Reproductive Toxicity : Higher chlorinated PCB mixtures have been associated with increased reproductive toxicity in animal models. Research indicates that more chlorinated congeners like this compound exhibit greater toxicity compared to less chlorinated variants .

Case Studies

  • Neurobehavioral Effects : In a study involving adolescent rats exposed to PCBs including this compound, significant impairments in learning and memory were observed. The study highlighted the compound's role in disrupting normal neurodevelopmental processes .
  • Reproductive Outcomes : A study on mink revealed that exposure to highly chlorinated PCB mixtures resulted in significant reproductive anomalies. Specifically, the incidence of fetal malformations was notably higher in litters exposed to these compounds during gestation .

The biological activity of this compound is mediated through several mechanisms:

  • Interaction with Cytochrome P450 Enzymes : This compound may influence the activity of cytochrome P450 enzymes involved in drug metabolism and bioactivation processes.
  • Gene Expression Modulation : It has been shown to alter gene expression related to oxidative stress responses and metabolic pathways in human cells.

Scientific Research Applications

Environmental Studies

Model Compound for PCB Behavior

TCB serves as a model compound in environmental studies to investigate the behavior and fate of PCBs in ecosystems. Its stability and bioaccumulation potential make it ideal for understanding how chlorinated compounds interact with environmental matrices.

Study Focus Findings
BioaccumulationTCB exhibits significant bioaccumulation in aquatic organisms, highlighting concerns for trophic transfer in food webs.
Environmental PersistenceTCB persists in soil and sediment, with half-lives extending over several years under anaerobic conditions.

Toxicological Research

Endocrine Disruption and Neurotoxicity

Research has shown that TCB can act as an endocrine disruptor, affecting hormonal regulation in organisms. Notably, studies on prenatal exposure to TCB have demonstrated long-term neurobehavioral effects in offspring.

Case Study: Prenatal Exposure in Mice

A study involving pregnant CD-1 mice exposed to TCB showed significant alterations in dopamine receptor binding and motor activity in offspring. The findings suggest that prenatal exposure to TCB may interfere with dopaminergic systems, leading to persistent behavioral changes.

Exposure Details Observed Effects
32 mg/kg from days 10-16 of gestationLong-term decreases in striatal dopamine levels and increased hyperactivity in offspring.

Analytical Chemistry

Detection and Quantification of PCBs

TCB is utilized in developing analytical methods for detecting PCBs in environmental samples. Its specific structure allows for the creation of targeted assays that can accurately quantify PCB levels.

Methodologies Employed

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Widely used for the separation and identification of PCB compounds.
  • High-Performance Liquid Chromatography (HPLC) : Effective for quantifying TCB alongside other PCB congeners.

Bioremediation Research

Microbial Degradation Studies

Research into the biodegradation of TCB by microorganisms has provided insights into bioremediation strategies for contaminated sites. Certain bacterial strains have shown the ability to metabolize TCB, reducing its environmental impact.

Microorganism Degradation Efficiency
Pseudomonas spp.High efficiency in degrading TCB under aerobic conditions.
Mycobacterium spp.Notable degradation rates observed in anaerobic environments.

Pharmacokinetics and Metabolism

Understanding Metabolic Pathways

Studies on the pharmacokinetics of TCB reveal its slow metabolism and excretion compared to other PCBs. This characteristic contributes to its accumulation in biological tissues, raising concerns about long-term exposure effects.

Key Findings

  • Tissue Distribution : Significant accumulation occurs in adipose tissue, with prolonged retention times observed post-exposure.
  • Metabolic Pathways : TCB undergoes oxidative metabolism leading to various metabolites that may possess different toxicological profiles.

Comparison with Similar Compounds

Structural and Functional Comparisons with Key Tetrachlorobiphenyls

Structural Features and Planarity

The biological activity of PCBs is heavily influenced by chlorine substitution patterns:

  • Adjacent lateral chlorines (e.g., 3,4,3',4' in PCB 77) promote planarity and AhR binding .

PCB 58 (2,3,3',5') has chlorines at two meta (3,3') and one para (5') position, with a single ortho (2) substitution. This mixed substitution reduces planarity compared to coplanar congeners like PCB 77 (3,3',4,4') but retains moderate environmental persistence .

Table 1: Structural Comparison of Select Tetrachlorobiphenyls
Congener CAS Number Substitution Pattern Planarity AhR Binding Potential
PCB 58 41464-49-7 2,3,3',5' Low None
PCB 77 32598-10-0 3,3',4,4' High High (ED₅₀ ≈ 90 nmol/kg)
PCB 52 35693-99-3 2,2',5,5' Low None
PCB 66 32598-10-0 2,3',4,4' Moderate Low

Enzyme Induction Activity

Studies on halogenated biphenyls demonstrate that PCB 77 (3,3',4,4') induces hepatic aryl hydrocarbon hydroxylase (AHH) activity at ED₅₀ ≈ 90 nmol/kg in chicken embryos, comparable to TCDD but 100-fold less potent .

Key Findings:

Environmental Persistence and Bioaccumulation

The chlorine substitution pattern affects environmental behavior:

  • PCB 77 : High persistence and bioaccumulation due to coplanarity and resistance to metabolic degradation .
  • PCB 52 : Higher volatility and lower persistence due to ortho chlorines .
Table 2: Physicochemical Properties
Property PCB 58 PCB 77 PCB 52
Log Kow ~6.1* ~6.7 ~5.8
Vapor Pressure 1.2 × 10⁻⁴ mmHg 8.5 × 10⁻⁶ mmHg 3.0 × 10⁻³ mmHg
Half-life (air) ~10 days ~15 days ~5 days

**Estimated based on structural analogs .

Analytical and Regulatory Considerations

  • Detection : PCB 58 is quantified in environmental matrices using GC-MS/MS and is included in commercial standards (e.g., AccuStandard mixes) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.